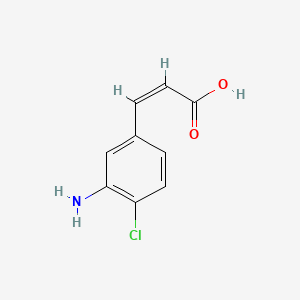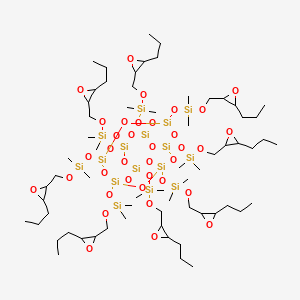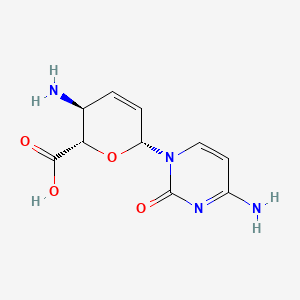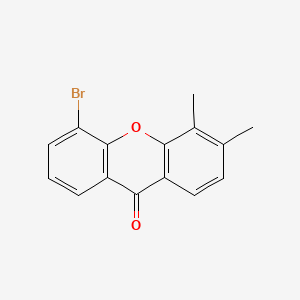
テトラヒドロラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrolachnophyllum lactone is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .
科学的研究の応用
Tetrahydrolachnophyllum lactone has a wide range of applications in scientific research:
作用機序
Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family
Target of Action
Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .
Mode of Action
Sesquiterpene lactones, including Tetrahydrolachnophyllum lactone, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.
Biochemical Pathways
Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .
Pharmacokinetics
Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of Tetrahydrolachnophyllum lactone, affecting its efficacy.
Result of Action
Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that Tetrahydrolachnophyllum lactone may have similar effects.
生化学分析
Biochemical Properties
It is known that lactones, a class of compounds to which Tetrahydrolachnophyllum lactone belongs, play significant roles in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
Lactones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product should be stored properly to maintain its stability
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .
Industrial Production Methods: Industrial production of tetrahydrolachnophyllum lactone often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .
化学反応の分析
Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyacids under acidic conditions.
Substitution: The lactone can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation: Hydroxyacids
Reduction: Primary alcohols
Substitution: Substituted lactones
類似化合物との比較
- Artemisinin
- Parthenolide
- Costunolide
- Cynaropicrin
- Helenalin
These compounds share similar structural elements but differ in their specific biological activities and applications.
特性
IUPAC Name |
5-hex-2-ynyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHHJBOQMXWQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC1CCC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
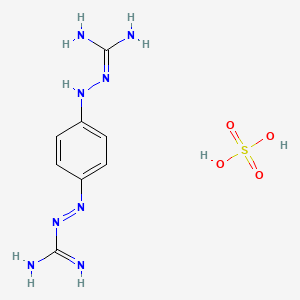
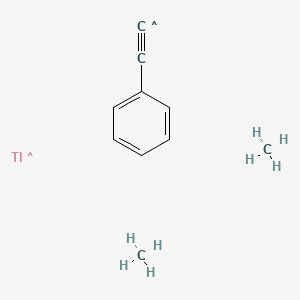

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)

